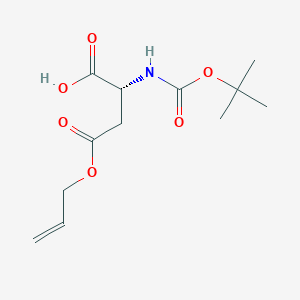
4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H19N3S and a molecular weight of 225.35 g/mol . It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with propyl hydrazine to form the intermediate, which then undergoes cyclization to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological processes .
Comparación Con Compuestos Similares
4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: This compound has an amino group instead of a propyl group, leading to different chemical and biological properties.
4-cyclohexyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: The presence of a cyclopropyl group instead of a propyl group affects the compound’s reactivity and applications.
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: The methoxyphenyl group introduces additional functional groups, enhancing the compound’s versatility in chemical synthesis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propiedades
IUPAC Name |
4-cyclohexyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-2-6-10-12-13-11(15)14(10)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTXSTIICRUPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
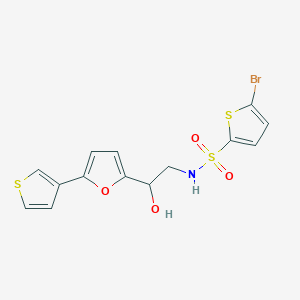
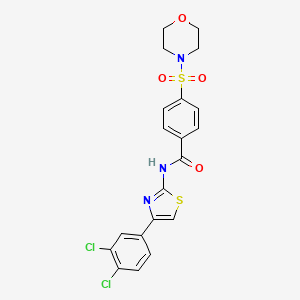
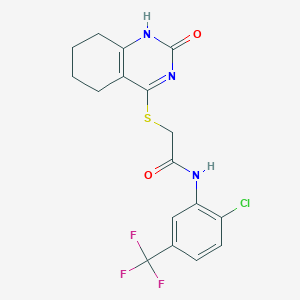
![1-(3-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2912295.png)
![2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2912297.png)
![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)
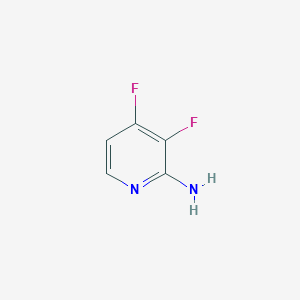

![1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2912305.png)
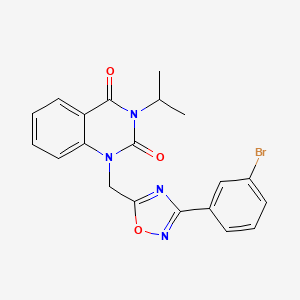
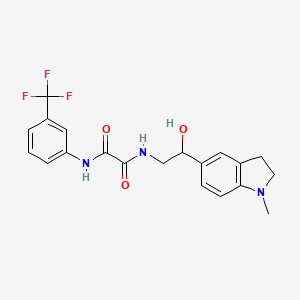
![2-Chloro-N-[2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-yl]propanamide](/img/structure/B2912311.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2912313.png)
